![molecular formula C11H21N B12827433 (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,3-Trimethylbicyclo[221]heptan-2-yl)methanamine is a bicyclic amine compound with the molecular formula C10H19N It is a derivative of norbornane, featuring a bicyclo[221]heptane structure with three methyl groups attached at the 1, 3, and 3 positions, and an amine group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one.
Reduction: The ketone group in 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine through a substitution reaction using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amine derivatives.
科学的研究の応用
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity and steric effects that can modulate the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: An alcohol derivative with similar structural features but different functional groups.
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl acetate: An ester derivative with distinct chemical properties.
1,7,7-Trimethylbicyclo[2.2.1]heptane: A related compound with variations in the position and number of methyl groups.
Uniqueness
(1,3,3-Trimethylbicyclo[22
特性
分子式 |
C11H21N |
|---|---|
分子量 |
167.29 g/mol |
IUPAC名 |
(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)methanamine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-7,12H2,1-3H3 |
InChIキー |
DKNHBSNMMBOLGJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)(C1CN)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


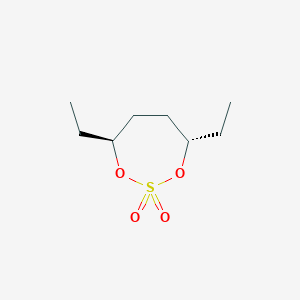
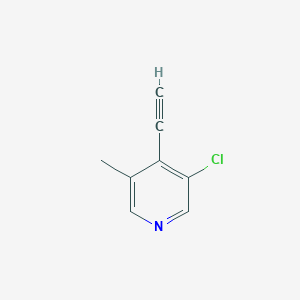
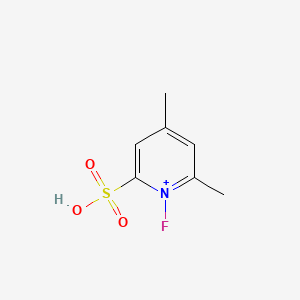

![4',5'-Dibromo-Spiro[9H-fluorene-9,9'-[9H]xanthene]](/img/structure/B12827373.png)
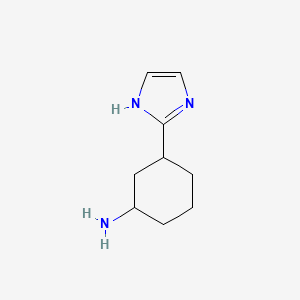
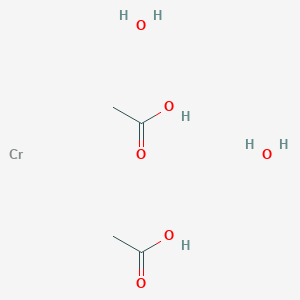

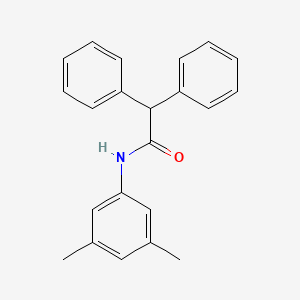
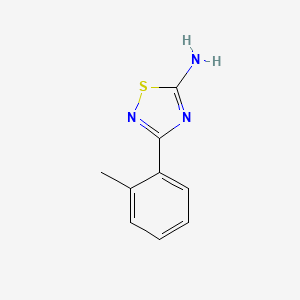

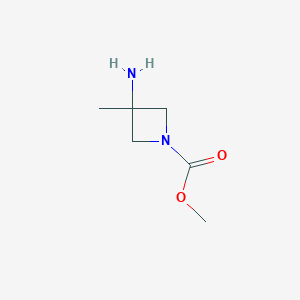
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)

